molecular formula C8H11IN2 B13333914 4-iodo-1-(pent-4-en-1-yl)-1H-pyrazole

4-iodo-1-(pent-4-en-1-yl)-1H-pyrazole

Cat. No.: B13333914
M. Wt: 262.09 g/mol
InChI Key: PMZKRHNIXNXXGJ-UHFFFAOYSA-N
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Description

4-iodo-1-(pent-4-en-1-yl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of an iodine atom and a pent-4-en-1-yl group in this compound makes it unique and potentially useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1-(pent-4-en-1-yl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a 1,3-diketone or its equivalent under acidic or basic conditions.

    Introduction of the Iodine Atom: Iodination can be performed using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS) in the presence of a suitable catalyst.

    Attachment of the Pent-4-en-1-yl Group: This step may involve a coupling reaction, such as a Heck reaction, where the pyrazole is reacted with a pent-4-en-1-yl halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-iodo-1-(pent-4-en-1-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The pent-4-en-1-yl group can participate in coupling reactions such as Heck, Suzuki, or Sonogashira couplings.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiolates can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like triethylamine, and solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while a Heck coupling with a vinyl halide would extend the carbon chain.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a building block for bioactive compounds.

    Medicine: Potential use in drug discovery and development.

    Industry: Could be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-iodo-1-(pent-4-en-1-yl)-1H-pyrazole would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The pathways involved would be specific to the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-iodo-1-(but-3-en-1-yl)-1H-pyrazole
  • 4-iodo-1-(hex-5-en-1-yl)-1H-pyrazole
  • 4-bromo-1-(pent-4-en-1-yl)-1H-pyrazole

Uniqueness

4-iodo-1-(pent-4-en-1-yl)-1H-pyrazole is unique due to the specific combination of the iodine atom and the pent-4-en-1-yl group. This combination may confer distinct reactivity and properties compared to other similar compounds.

Properties

IUPAC Name

4-iodo-1-pent-4-enylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2/c1-2-3-4-5-11-7-8(9)6-10-11/h2,6-7H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZKRHNIXNXXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCN1C=C(C=N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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